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Compound Name: 4-Iodobutan-2-ol

Cat. No.: B14737326 Get Quote

Introduction
4-Iodobutan-2-ol is a versatile chiral building block with significant potential in the synthesis of

complex pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary

alcohol and a primary iodide, allows for a variety of chemical transformations, making it a

valuable precursor for introducing a 1-methyl-3-hydroxypropyl moiety into target molecules.

This application note focuses on the utility of 4-iodobutan-2-ol in the synthesis of (S)-4-amino-

3-hydroxybutanoic acid, a chiral intermediate for various neurologically active compounds.

(S)-4-amino-3-hydroxybutanoic acid, also known as (S)-GABOB, is the biologically active

enantiomer of γ-amino-β-hydroxybutyric acid, a known neuromodulator in the central nervous

system.[1][2][3] Its synthesis requires precise stereochemical control, for which chiral

precursors like (R)- or (S)-4-iodobutan-2-ol are ideally suited.

Core Application: Synthesis of (S)-4-Amino-3-
Hydroxybutanoic Acid
A proposed synthetic route from (R)-4-iodobutan-2-ol to (S)-4-amino-3-hydroxybutanoic acid

involves three key transformations:

Nucleophilic Substitution: Introduction of a nitrogen-containing functional group at the C4

position via substitution of the iodide.
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Protection/Deprotection: Safeguarding the amino and hydroxyl groups during subsequent

transformations.

Oxidation: Conversion of the secondary alcohol at the C2 position to a carboxylic acid.

This note outlines a detailed protocol for a plausible synthetic pathway.

Experimental Protocols
Protocol 1: Synthesis of (S)-4-Phthalimidobutan-2-ol (2)
This protocol details the stereospecific introduction of a protected amino group using the

Gabriel synthesis.

Materials:

(R)-4-Iodobutan-2-ol (1)

Potassium phthalimide

Dimethylformamide (DMF), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of (R)-4-iodobutan-2-ol (1.0 eq) in anhydrous DMF (10 volumes), add

potassium phthalimide (1.2 eq).

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20

volumes).

Extract the aqueous layer with diethyl ether (3 x 15 volumes).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10

volumes) and then with brine (10 volumes).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane

gradient) to afford (S)-4-phthalimidobutan-2-ol (2).

Protocol 2: Synthesis of (S)-4-Aminobutan-2-ol (3)
This protocol describes the deprotection of the phthalimide group to yield the free amino

alcohol.

Materials:

(S)-4-Phthalimidobutan-2-ol (2)

Hydrazine hydrate

Ethanol

Hydrochloric acid (1 M)

Sodium hydroxide solution (2 M)

Dichloromethane

Procedure:

Dissolve (S)-4-phthalimidobutan-2-ol (1.0 eq) in ethanol (15 volumes).

Add hydrazine hydrate (2.0 eq) to the solution.
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Reflux the reaction mixture for 4 hours.

Cool the mixture to room temperature, which should result in the precipitation of

phthalhydrazide.

Filter the precipitate and wash it with cold ethanol.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in 1 M hydrochloric acid and wash with dichloromethane to remove any

remaining non-polar impurities.

Adjust the pH of the aqueous layer to >12 with 2 M sodium hydroxide solution.

Extract the product with dichloromethane (3 x 10 volumes).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (S)-4-aminobutan-2-ol (3).

Protocol 3: Synthesis of (S)-4-Amino-3-hydroxybutanoic
Acid (4)
This protocol outlines the oxidation of the secondary alcohol to a carboxylic acid.

Materials:

(S)-4-Aminobutan-2-ol (3)

Potassium permanganate (KMnO₄)

Sodium hydroxide solution (1 M)

Hydrochloric acid (concentrated)

Isopropanol

Procedure:
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Dissolve (S)-4-aminobutan-2-ol (1.0 eq) in a 1 M sodium hydroxide solution (20 volumes)

and cool to 0 °C in an ice bath.

Slowly add a solution of potassium permanganate (4.0 eq) in water (15 volumes) to the

reaction mixture, maintaining the temperature below 5 °C.

Stir the mixture vigorously at 0-5 °C for 6 hours.

Quench the reaction by adding isopropanol until the purple color disappears.

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with

water.

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

Concentrate the aqueous solution under reduced pressure.

Purify the resulting crude solid by recrystallization from a water/ethanol mixture to obtain

(S)-4-amino-3-hydroxybutanoic acid (4).

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of (S)-4-amino-

3-hydroxybutanoic acid from (R)-4-iodobutan-2-ol.

Table 1: Reaction Conditions and Yields

Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

1
Gabriel

Synthesis

Potassium

phthalimide
DMF 80 12 75-85

2
Deprotectio

n

Hydrazine

hydrate
Ethanol Reflux 4 80-90

3 Oxidation
KMnO₄,

NaOH
Water 0-5 6 50-60
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Table 2: Physicochemical Properties of Intermediates and Final Product

Compound
IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

1

(R)-4-

Iodobutan-2-

ol

C₄H₉IO 200.02

Colorless to

pale yellow

liquid

N/A

2

(S)-4-

Phthalimidob

utan-2-ol

C₁₂H₁₃NO₃ 219.24
White to off-

white solid
88-92

3

(S)-4-

Aminobutan-

2-ol

C₄H₁₁NO 89.14

Colorless to

pale yellow

oil

N/A

4

(S)-4-Amino-

3-

hydroxybutan

oic acid

C₄H₉NO₃ 119.12

White

crystalline

solid

207-212

Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships between

the key steps.
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(Potassium Phthalimide, DMF)

Step 1

(S)-4-Phthalimidobutan-2-ol

Deprotection
(Hydrazine Hydrate, Ethanol)

(S)-4-Aminobutan-2-ol

Oxidation
(KMnO4, NaOH)

(S)-4-Amino-3-hydroxybutanoic acid

Step 2

Step 3
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Caption: Synthetic workflow for (S)-4-amino-3-hydroxybutanoic acid.
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Caption: Logical relationships in the synthesis of the target intermediate.

Conclusion
4-Iodobutan-2-ol serves as a valuable and versatile chiral starting material for the synthesis of

important pharmaceutical intermediates. The presented protocols for the synthesis of (S)-4-

amino-3-hydroxybutanoic acid highlight a practical application, demonstrating how the unique

functionalities of 4-iodobutan-2-ol can be strategically utilized to construct complex chiral

molecules with high stereochemical fidelity. Further optimization of reaction conditions may

lead to improved yields and scalability for industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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